1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one
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Description
1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications
Cascade Halosulfonylation of 1,7-Enynes
Research has developed a cascade three-component halosulfonylation method for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This process efficiently builds molecular complexity, involving multiple bond-forming events to rapidly increase molecular complexity, which is essential for creating compounds with potential applications in pharmaceuticals and materials science (Zhu et al., 2016).
Tert-Butyl Hydroperoxide Mediated Synthesis
Another method involves tert-butyl hydroperoxide mediated cycloaddition for synthesizing 3-arylsulfonylquinoline derivatives. This approach offers a straightforward route to forming a C-S bond and quinoline ring in one step, which is significant for the development of new pharmaceutical drugs (Zhang et al., 2016).
Silica-bonded N-propylsulfamic Acid in Synthesis
Utilizing silica-bonded N-propylsulfamic acid for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones showcases the application of catalysts in facilitating complex reactions. This method underlines the importance of catalysts in organic synthesis, offering insights into more efficient and environmentally friendly chemical processes (Niknam et al., 2011).
Antimicrobial and Antifungal Applications
Compounds derived from 1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one have been evaluated for antimicrobial and antifungal activities. For instance, new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives showed potential biological activity, indicating the compound's utility in developing new antimicrobial agents (Fadda et al., 2016).
Electron-transport Materials for OLEDs
Research into new electron transport materials combining a diphenylsulfone core with various electron-withdrawing end groups, including derivatives of the discussed compound, has shown high triplet energy. These materials are crucial for enhancing the efficiency and performance of phosphorescent organic light-emitting diodes (PhOLEDs), highlighting the compound's relevance in advanced material science (Jeon et al., 2014).
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(12-14-23(21,22)16-9-2-1-3-10-16)19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11H,6,8,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLGMWUUELXFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332600 |
Source
|
Record name | 3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677833 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
881793-58-4 |
Source
|
Record name | 3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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